TrxR1 Inhibitory Potency: Aurothioglucose IC50 65 nM vs. Auranofin IC50 20 nM
Aurothioglucose inhibits human placental thioredoxin reductase 1 (TrxR1) with an IC50 of 65 nM, representing potent inhibition but approximately 3.25-fold less potent than auranofin (IC50 = 20 nM) [1]. Both compounds target the selenocysteine-containing active site of TrxR1 [2].
| Evidence Dimension | IC50 for human placental thioredoxin reductase 1 (TrxR1) |
|---|---|
| Target Compound Data | 65 nM |
| Comparator Or Baseline | Auranofin: 20 nM |
| Quantified Difference | 3.25-fold less potent |
| Conditions | Isolated human placental TrxR1 enzyme assay |
Why This Matters
For experiments where a less potent TrxR1 inhibition profile is desirable—e.g., to avoid complete pathway shutdown or to study partial inhibition effects—aurothioglucose offers a graded alternative to auranofin.
- [1] Gromer S, Arscott LD, Williams CH Jr, Schirmer RH, Becker K. Human placenta thioredoxin reductase. Isolation of the selenoenzyme, steady kinetics, and inhibition by therapeutic gold compounds. J Biol Chem. 1998;273(32):20096-20101. View Source
- [2] Cai W, Zhang L, Song Y, Wang B, Zhang B, Cui X, et al. Gold-containing molecules. Free Radic Biol Med. 2012;53(2):276-288. View Source
